N-(4-carbamoylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a carbamoylphenyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with diethyl malonate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N-(4-carbamoylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives with different substituents on the phenyl rings. Examples include:
- N-(4-carbamoylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N-(4-carbamoylphenyl)-3-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
The uniqueness of N-(4-carbamoylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both carbamoyl and methoxy groups on the phenyl rings can enhance its interactions with biological targets and improve its stability.
Properties
Molecular Formula |
C19H16N4O5 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H16N4O5/c1-28-14-4-2-3-13(9-14)23-18(26)15(10-21-19(23)27)17(25)22-12-7-5-11(6-8-12)16(20)24/h2-10H,1H3,(H2,20,24)(H,21,27)(H,22,25) |
InChI Key |
TVAAINZVSJOVQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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